molecular formula C19H18N2O3S B213999 2-[2-(4-methoxyphenoxy)ethylsulfanyl]-6-phenyl-1H-pyrimidin-4-one

2-[2-(4-methoxyphenoxy)ethylsulfanyl]-6-phenyl-1H-pyrimidin-4-one

Cat. No. B213999
M. Wt: 354.4 g/mol
InChI Key: WJFYLXYCSSRKHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-methoxyphenoxy)ethylsulfanyl]-6-phenyl-1H-pyrimidin-4-one is a chemical compound that belongs to the class of pyrimidine derivatives. It is commonly referred to as MESEPD or simply as compound 1. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Scientific Research Applications

MESEPD has been extensively studied for its potential applications in medicinal chemistry. Several research studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MESEPD has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, MESEPD has been shown to inhibit the migration and invasion of cancer cells, which makes it a potential candidate for the treatment of metastatic cancer.

Mechanism of Action

The mechanism of action of MESEPD is not fully understood. However, several research studies have suggested that this compound exerts its anticancer activity by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is known to play a crucial role in cell survival and proliferation. MESEPD has been shown to inhibit the phosphorylation of Akt and mTOR, which leads to the inhibition of cell growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
MESEPD has been shown to exhibit several biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. MESEPD has also been shown to exhibit antioxidant activity by scavenging free radicals. Additionally, this compound has been shown to exhibit neuroprotective activity by protecting neurons from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MESEPD in lab experiments is its potent anticancer activity. This makes it a potential candidate for the development of novel anticancer drugs. Additionally, the multi-step synthesis method of MESEPD is relatively simple and can be optimized to achieve high yields with high purity. However, one of the limitations of using MESEPD in lab experiments is its low solubility in water, which can make it challenging to administer in vivo.

Future Directions

MESEPD has several potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In the future, more research studies are needed to fully understand the mechanism of action of this compound. Additionally, more research studies are needed to optimize the synthesis method of MESEPD to achieve higher yields with higher purity. Furthermore, more research studies are needed to evaluate the potential applications of MESEPD in other fields, such as material science.

Synthesis Methods

The synthesis of MESEPD involves a multi-step process that has been described in detail in several research papers. The first step involves the reaction of 4-methoxyphenol with 2-chloroethyl sulfide in the presence of a base to obtain 2-(4-methoxyphenoxy)ethyl sulfide. The second step involves the reaction of the obtained compound with 2-chloro-6-phenylpyrimidine-4-one in the presence of a base to obtain MESEPD. This method has been optimized to achieve high yields of MESEPD with high purity.

properties

Product Name

2-[2-(4-methoxyphenoxy)ethylsulfanyl]-6-phenyl-1H-pyrimidin-4-one

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

2-[2-(4-methoxyphenoxy)ethylsulfanyl]-6-phenyl-1H-pyrimidin-4-one

InChI

InChI=1S/C19H18N2O3S/c1-23-15-7-9-16(10-8-15)24-11-12-25-19-20-17(13-18(22)21-19)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,20,21,22)

InChI Key

WJFYLXYCSSRKHT-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)OCCSC2=NC(=O)C=C(N2)C3=CC=CC=C3

SMILES

COC1=CC=C(C=C1)OCCSC2=NC(=O)C=C(N2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)OCCSC2=NC(=O)C=C(N2)C3=CC=CC=C3

Origin of Product

United States

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